
2-(1-Benzylpyrrolidin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpyrrolidin-2-yl)acetonitrile is a chemical compound that has garnered attention due to its diverse applications in various scientific fields. It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group. This compound is known for its potential implications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the introduction of the acetonitrile group. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane.
Base: Sodium hydride or potassium carbonate.
Temperature: Reflux conditions or room temperature depending on the specific reaction step.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.
Scientific Research Applications
2-(1-Benzylpyrrolidin-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The benzyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)acetonitrile
- 2-(1-Methylpyrrolidin-2-yl)acetonitrile
- 2-(1-Phenylpyrrolidin-2-yl)acetonitrile
Comparison: 2-(1-Benzylpyrrolidin-2-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 |
InChI Key |
FSNSUSQYNLCLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)

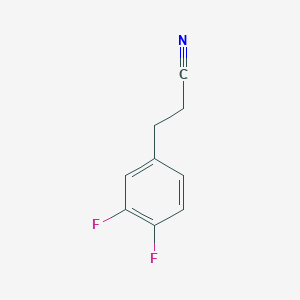
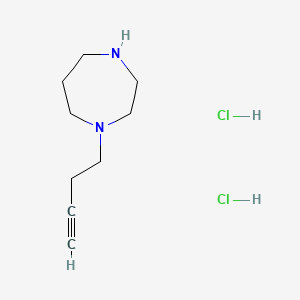
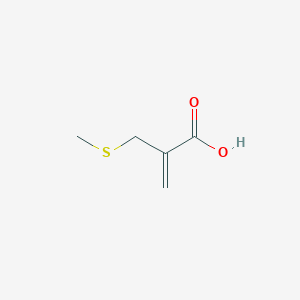

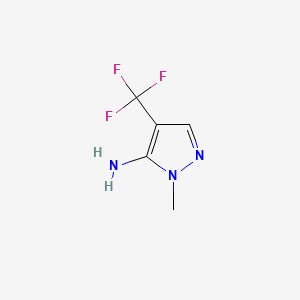
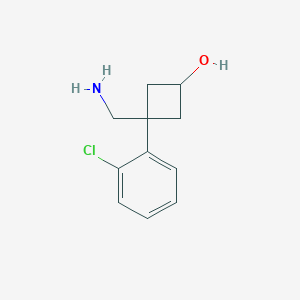
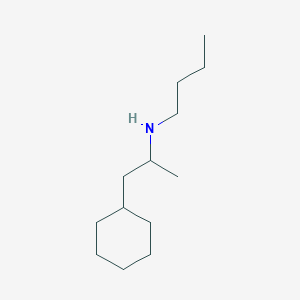

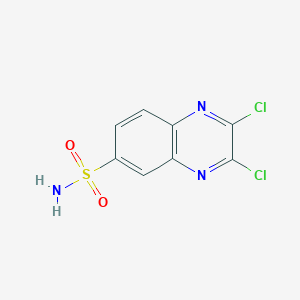

![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
